molecular formula C7H7BrN2OS B6172772 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one CAS No. 2649068-54-0

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one

Cat. No.: B6172772
CAS No.: 2649068-54-0
M. Wt: 247.11 g/mol
InChI Key: NXMMIKJCEFAJMM-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a thiazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong acids or bases, and the process may require heating to facilitate the cyclization

Chemical Reactions Analysis

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole and pyridine rings enable it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

    5-chloro-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one: Similar structure but with a chlorine atom instead of bromine.

    5-bromo-1-ethyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

2649068-54-0

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

5-bromo-1-methyl-3H-[1,2]thiazolo[5,4-b]pyridine 1-oxide

InChI

InChI=1S/C7H7BrN2OS/c1-12(11)7-5(3-10-12)2-6(8)4-9-7/h2,4H,3H2,1H3

InChI Key

NXMMIKJCEFAJMM-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1N=CC(=C2)Br)=O

Purity

95

Origin of Product

United States

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